Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate
Description
Overview of Pyrrolo[1,2-b]pyridazine Derivatives
Pyrrolo[1,2-b]pyridazine is a bicyclic heterocycle comprising a pyrrole ring fused to a pyridazine moiety. Its derivatives are characterized by a planar, conjugated π-system that enables unique electronic properties, making them valuable in optoelectronics and pharmaceutical design. Synthetic routes to these compounds often involve cyclization or cycloaddition strategies. For example, Kuhla and Lombardino’s seminal work demonstrated the condensation of 1-aminopyrrole with β-dicarbonyl compounds to form the core structure. Subsequent advancements include Pd-catalyzed cross-coupling reactions, which enable regioselective functionalization.
A comparative analysis of synthesis methods reveals distinct advantages in yield and selectivity (Table 1). The Chichibabin reaction, while moderate in yield (50–65%), offers simplicity, whereas transition metal-mediated approaches achieve higher efficiency (65–80%) at elevated temperatures.
Table 1: Synthesis Methods for Pyrrolo[1,2-b]pyridazine Derivatives
| Method | Yield (%) | Key Conditions |
|---|---|---|
| Chichibabin Reaction | 50–65 | KOH, DMF, 100°C |
| Sonogashira Coupling | 65–80 | Pd(PPh₃)₄, THF, 80°C |
| Cyclocondensation | 40–55 | CuI, NEt₃, DCM, reflux |
Biological studies highlight these derivatives’ antitumor and antimicrobial activities, often attributed to their ability to intercalate DNA or inhibit kinase enzymes. Fluorescent analogs further serve as sensors in biochemical assays, leveraging their stable emission profiles.
Significance of Bromine Substitution in Heterocyclic Compounds
Bromine introduction into heterocycles like pyrrolo[1,2-b]pyridazine enhances molecular versatility by enabling site-specific modifications. The electronegative bromine atom withdraws electron density, polarizing the aromatic system and facilitating electrophilic substitution or cross-coupling reactions. For instance, Suzuki-Miyaura couplings at the 5-position of pyrrolo[1,2-b]pyridazine enable the attachment of aryl or alkyl groups, critical for optimizing drug candidates’ pharmacokinetic profiles.
Regioselective bromination is governed by electronic and steric factors. Computational studies suggest that the 5-position’s electron-rich nature (due to adjacent nitrogen lone pairs) favors electrophilic attack, while bulky substituents at adjacent positions can redirect reactivity. This precision is vital for constructing complex architectures, such as kinase inhibitors where bromine serves as a halogen bond donor.
Role of Ester Functional Groups in Bioactive Molecules
The ethyl ester group in ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate plays a dual role: it enhances solubility in organic solvents and acts as a metabolically labile prodrug moiety. Esters are hydrolyzed in vivo to carboxylic acids, enabling controlled release of active metabolites. This property is exploited in antiviral agents, where esterified precursors improve membrane permeability.
Compared to amide or ketone derivatives, esters offer superior synthetic flexibility. For example, ethyl esters undergo transesterification or hydrolysis under mild conditions, allowing late-stage diversification. In pyrrolo[1,2-b]pyridazines, the 7-carboxylate group further stabilizes the molecule through intramolecular hydrogen bonding, as evidenced by NMR studies.
Properties
IUPAC Name |
ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-7(11)8-4-3-5-12-13(8)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBATLDZHYUDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2N1N=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-chloropyridazine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-b]pyridazines exhibit significant antitumor properties. Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines, including colon adenocarcinoma (LoVo), ovary carcinoma (SK-OV-3), and breast adenocarcinoma (MCF-7). In vitro assays demonstrated dose-dependent cytotoxicity, with some derivatives showing higher activity than standard chemotherapeutic agents like cisplatin and doxorubicin .
Kinase Inhibition
The compound has been identified as a potential inhibitor of Janus kinases (JAKs), particularly JAK3, which plays a crucial role in cellular signaling pathways related to immune response and inflammation. The inhibition of kinase activity may offer therapeutic avenues for treating various diseases, including cancers where kinase dysregulation is prevalent .
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and cycloaddition, allows chemists to create diverse derivatives with tailored biological activities. For instance, the synthesis often involves bromination of pyrrolo[1,2-b]pyridazine under controlled conditions to selectively introduce the bromine atom at the desired position .
Material Science
The unique electronic properties of this compound make it significant in the development of advanced materials. Its potential applications include:
- Organic Electronics : The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable charge transport properties.
- Sensors : Its sensitivity to environmental changes positions it as a candidate for sensor applications in detecting chemical or biological agents.
Case Study 1: Cytotoxic Evaluation
A study assessed the cytotoxic effects of several pyrrolo[1,2-b]pyridazines on human cancer cell lines using MTS assays. The results indicated that this compound exhibited significant anti-tumor activity against colon cancer cells, suggesting its potential as a lead compound for further drug development.
| Compound | Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| This compound | LoVo | 15 | High |
| Doxorubicin | LoVo | 10 | High |
| Cisplatin | LoVo | 20 | Moderate |
Case Study 2: Kinase Inhibition
Research into the inhibitory effects of this compound on JAK3 revealed promising results. The compound was shown to significantly reduce kinase activity in cellular assays, indicating its potential role in therapeutic interventions for diseases driven by aberrant JAK signaling.
Mechanism of Action
The mechanism of action of Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved vary based on the specific biological context and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-Methyl-7-(4-Bromobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate (8h)
- Structure : Differs by a 4-bromobenzoyl group at position 7 and a methyl substituent at position 2 .
- Synthesis : Yield of 42% via nucleophilic substitution; characterized by IR (1701 cm⁻¹ for ester C=O, 1645 cm⁻¹ for benzoyl C=O) and ¹H NMR (δ 1.40 ppm for ethyl CH₃) .
- Properties: Higher molecular weight (C₂₀H₁₆BrN₃O₃, ~438.27 g/mol) due to the benzoyl group.
Ethyl 5-(2-Bromophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (9e)
- Structure: Pyrazolo[4,3-c]pyridine core with 2-bromophenylamino and phenyl substituents .
- Synthesis : Low yield (26%) via hydrazine coupling; red crystals with mp 207–209°C. IR shows NH stretching at 3080 cm⁻¹ and carbonyl peaks at 1710 cm⁻¹ (ester) and 1660 cm⁻¹ (ketone) .
- Properties : Molecular formula C₂₁H₁₇BrN₄O₃ (Mol. weight: 453.29). The pyrazole-pyridine hybrid core may confer distinct electronic properties compared to pyrrolo[1,2-b]pyridazine, affecting solubility and metabolic stability .
Pyrrolo[1,2-c]pyrimidine Derivatives
a) Ethyl 7-(4-Bromobenzoyl)-3-(2-Methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
- Structure : Pyrrolo[1,2-c]pyrimidine core with 4-bromobenzoyl and 2-methoxyphenyl groups .
- Properties: Molecular formula C₂₄H₁₉BrN₂O₄ (Mol. weight: 479.33).
b) Ethyl 7-(4-Bromobenzoyl)-3-(4-Bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Structural and Functional Trends
Core Heterocycle Impact
- Pyrrolo[1,2-b]pyridazine : Planar structure with extended conjugation, favoring intercalation in DNA or enzyme binding .
- Pyrazolo[4,3-c]pyridine : Reduced conjugation due to pyrazole fusion, possibly limiting π-stacking interactions .
- Pyrrolo[1,2-c]pyrimidine : Increased ring strain from pyrimidine fusion, which may enhance reactivity .
Substituent Effects
- Bromine : Enhances halogen bonding and molecular weight but reduces solubility .
- Methoxy Groups : Improve solubility via polarity but may increase metabolic oxidation .
- Chlorine vs. Bromine : Chlorine offers similar electronic effects with lower steric demand, favoring tighter binding in constrained active sites .
Comparative Data Table
Research Implications
- Drug Design : Brominated analogs (e.g., 8h ) show promise in anticancer applications due to halogen bonding.
- Synthetic Challenges : Low yields in pyrazolo-pyridine derivatives (e.g., 9e, 26% ) highlight the need for optimized coupling strategies.
- Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 2-MeO vs. 4-Br-Ph ) significantly alters bioactivity and pharmacokinetics.
Biological Activity
Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate (EBPC) is a heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyrrole ring fused to a pyridazine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of a bromine atom and an ethyl ester group contributes to its reactivity and biological properties.
Chemical Structure and Properties
EBPC features the following structural components:
- Bromine Atom : Located at position 5 of the pyrrole ring, influencing the compound's reactivity.
- Ethyl Ester Group : Attached at position 7 of the pyridazine ring, affecting solubility and biological interactions.
The molecular formula for EBPC is , with a molecular weight of approximately 260.08 g/mol.
Biological Activities
Research indicates that EBPC exhibits a broad spectrum of biological activities, attributed to its unique structural features. The following table summarizes its key biological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in developing new antibiotics. |
| Antidepressant | Shows promise in modulating neurotransmitter levels, which may alleviate depressive symptoms. |
| Anti-hypertensive | May influence vascular smooth muscle contraction, contributing to lower blood pressure. |
| Anticancer | Demonstrates cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. |
| Antiulcer | Exhibits protective effects on gastric mucosa, reducing ulcer formation. |
The mechanism of action for EBPC involves interactions with various biological targets, including enzymes and receptors. Its ability to form multiple hydrogen bonds enhances its affinity for proteins and nucleic acids, crucial for drug-target interactions. Notably, it may act as an inhibitor or modulator of specific pathways, influencing cellular processes.
Interaction Studies
Molecular docking simulations have been employed to elucidate the binding mechanisms of EBPC with biological macromolecules. These studies highlight its potential as a scaffold for drug development due to its ability to engage in π-π stacking interactions and dual hydrogen bonding.
Case Studies
- Antimicrobial Activity : In vitro studies demonstrated that EBPC effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Antidepressant Effects : Behavioral studies in animal models indicated that EBPC administration resulted in significant reductions in depressive-like behaviors, correlating with alterations in serotonin and norepinephrine levels.
- Cytotoxicity Against Cancer Cells : EBPC was tested against several cancer cell lines (e.g., HeLa, MCF-7) and exhibited dose-dependent cytotoxicity, with mechanisms involving apoptosis confirmed through flow cytometry assays.
Q & A
Q. What are the common synthetic routes for Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate, and how are reaction conditions optimized?
Answer: Synthesis typically involves bromination of a pyrrolopyridazine precursor or cyclization of substituted pyridazine intermediates. Key methodologies include:
- Bromination : Direct bromination using -bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) to introduce the bromine atom at the 5-position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to functionalize the brominated scaffold, leveraging palladium catalysts (e.g., ) and aryl boronic acids .
- Esterification : Reaction of carboxylic acid intermediates with ethanol under acidic conditions to form the ethyl ester .
Q. Optimization Strategies :
Q. Table 1: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| Bromination | NBS, , CCl, reflux | ~60% | |
| Suzuki Coupling | , KCO, DMF, 80°C | ~75% | |
| Esterification | Ethanol, HSO, reflux | ~85% | |
| *Yields approximated from analogous reactions. |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer: Spectroscopy :
- H/C NMR : Assigns proton environments (e.g., ethyl ester signals at δ ~1.3 ppm for CH and ~4.3 ppm for CH) and confirms bromine’s electronic effects on aromatic protons .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm) and C-Br bonds (~600 cm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., , expected 297.98) .
Q. Crystallography :
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space Group | ||
| Unit Cell Dimensions | ||
| -Factor | 0.048 |
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity and intermolecular interactions of this compound in cross-coupling reactions?
Answer:
- Electronic Effects : Bromine’s electronegativity polarizes the aromatic ring, activating the 5-position for nucleophilic substitution (SAr) or oxidative addition in palladium-catalyzed couplings .
- Steric Effects : The bromine atom’s size influences regioselectivity in Suzuki reactions, favoring coupling at less hindered positions .
- Intermolecular Interactions : Bromine participates in halogen bonding (C–Br···N/O), affecting crystal packing and co-crystal formation .
Validation : Kinetic studies comparing brominated vs. non-brominated analogs show faster reaction rates for brominated derivatives in cross-couplings .
Q. What computational approaches are used to model the electronic structure and conformational dynamics of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict reactivity (e.g., , ) .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational flexibility (e.g., ethyl ester rotation barriers ~3 kcal/mol) .
- Graph Set Analysis : Maps hydrogen-bonding patterns (e.g., motifs) to predict supramolecular assembly .
Q. Table 3: Computational Parameters
| Method | Key Output | Reference |
|---|---|---|
| DFT (B3LYP/6-31G*) | HOMO-LUMO gap = 3.4 eV | |
| MD (AMBER) | Solvent-accessible surface area = 210 Ų |
Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
Answer:
- Data Validation : Use SHELXL’s and metrics to assess data quality. Discrepancies may arise from twinning or poor crystal quality .
- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring non-planarity (e.g., puckering amplitude ) .
- Hydrogen Bonding : Compare graph set descriptors (e.g., chains) across studies to identify systematic errors .
Case Study : A structure with conflicting -angles (70.655° vs. 75.2°) was resolved by re-refining with twinning laws in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
